4'-Chloro-2-(4-methylpiperazinomethyl) benzophenone
Description
4'-Chloro-2-(4-methylpiperazinomethyl) benzophenone (CAS: 898783-05-6) is a benzophenone derivative characterized by a chloro substituent at the 4' position of one aromatic ring and a 4-methylpiperazinomethyl group at the 2-position of the adjacent ring. Its molecular formula is C₁₉H₂₁ClN₂O (MW: 328.84 g/mol) . Benzophenones with piperazine moieties are frequently explored in medicinal chemistry due to their enhanced solubility and receptor-binding capabilities .
Properties
IUPAC Name |
(4-chlorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-21-10-12-22(13-11-21)14-16-4-2-3-5-18(16)19(23)15-6-8-17(20)9-7-15/h2-9H,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOHVYZXHYUEEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643873 | |
| Record name | (4-Chlorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-07-8 | |
| Record name | (4-Chlorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 4-chlorobenzophenone with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In industrial settings, the production of 4’-Chloro-2-(4-methylpiperazinomethyl) benzophenone is scaled up using large reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to maintain the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-2-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
4’-Chloro-2-(4-methylpiperazinomethyl) benzophenone has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of materials with specific properties
Mechanism of Action
The mechanism of action of 4’-Chloro-2-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Halogenated Derivatives
The target compound differs from analogues primarily in halogen type, position, and additional functional groups. Key examples include:
Key Observations:
- Bromine increases molecular weight and lipophilicity, which may affect blood-brain barrier penetration . Fluorine improves metabolic stability and bioavailability due to its small size and high electronegativity .
- Positional Effects: Substituents at the 4' position (e.g., Cl in the target compound) minimize steric hindrance compared to 3' or 2' positions, favoring receptor binding . The piperazinomethyl group at position 2 or 2' enhances water solubility and basicity, critical for pharmacokinetics .
Anticancer Potential:
- The target compound’s structural motif is shared with patented anticancer agents (e.g., Nl-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-[4-(allyl)piperazino]acetamide), where the chloro and piperazine groups are critical for inhibiting kinase activity .
- 4-Bromo-3-fluoro analogues show reduced cytotoxicity in vitro compared to chloro derivatives, likely due to increased hydrophobicity limiting cellular uptake .
Biological Activity
4'-Chloro-2-(4-methylpiperazinomethyl) benzophenone is a compound of interest in pharmacological research, particularly due to its structural features that suggest potential biological activities. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 328.83 g/mol. The compound features a benzophenone core with a chloro substituent at the para position and a piperazinomethyl group, which significantly influences its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The piperazine moiety is known for its ability to modulate receptor activity, particularly in the context of opioid receptors. This compound has been studied for its potential as an opioid antagonist, which may have implications in pain management and addiction treatment.
Biological Activity
Research indicates that compounds structurally related to this compound exhibit significant biological activities:
- Opioid Receptor Interaction : Studies have shown that similar compounds can act as non-selective opioid antagonists. The presence of the piperazine ring enhances binding affinity and potency at opioid receptors, making it a candidate for further pharmacological exploration.
- Antimicrobial Properties : Preliminary studies suggest antimicrobial activity, with some derivatives demonstrating effectiveness against various bacterial strains. This activity may be linked to the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.
- Anticancer Potential : There is ongoing research into the anticancer properties of benzophenone derivatives, including this compound. Initial findings suggest that these compounds may inhibit tumor growth by inducing apoptosis in cancer cells .
Data Table: Biological Activities of Related Compounds
Case Studies
- Opioid Receptor Studies : A series of experiments conducted on various analogs of this compound revealed that modifications to the piperazine moiety significantly influenced binding affinity and receptor selectivity. Compounds with both methyl groups at positions 3 and 4 exhibited enhanced antagonist properties compared to their analogs without these substitutions.
- Antimicrobial Screening : In a study assessing the antimicrobial efficacy of several benzophenone derivatives, this compound showed promising results against Gram-positive bacteria, indicating potential as a lead compound for developing new antimicrobial agents.
- Anticancer Research : Investigations into the anticancer effects of related compounds demonstrated that certain benzophenones could inhibit cell proliferation in various cancer cell lines by inducing apoptosis through mitochondrial pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
